molecular formula C7H10O4 B2867317 rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-25-6

rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2867317
CAS No.: 2008714-25-6
M. Wt: 158.153
InChI Key: KUAZFQANFPDGSF-KAZBKCHUSA-N
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Description

rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid characterized by a 7-oxabicyclo[2.2.1]heptane core with hydroxyl and carboxylic acid substituents.

Properties

IUPAC Name

(1S,2R,4R,6R)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZFQANFPDGSF-KAZBKCHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C(C1C(=O)O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]([C@@H]1C(=O)O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 2008714-25-6) is a bicyclic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a hydroxyl group and a carboxylic acid moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.153 g/mol
H-Bond Donor2
H-Bond Acceptor4
InChIKeyKUAZFQANFPDGSF-JKRBRZMLSA-N

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Therapeutic Applications

The compound's unique structure indicates potential therapeutic applications in several areas:

  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
  • Antimicrobial Agents : Potential use against resistant strains of bacteria.
  • Cancer Research : Similar compounds have shown anti-cancer activity; thus, derivatives of this compound may also exhibit similar properties.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at varying concentrations.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Case Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related bicyclic compounds has shown that modifications at the hydroxyl and carboxylic acid positions can significantly enhance biological activity. This suggests that this compound could be a lead compound for designing more potent derivatives.

Comparison with Similar Compounds

Structural Analogues in the 7-Oxabicyclo[2.2.1]heptane Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry CAS Number(s) Notable Properties
rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₀O₄ 156.14 6-OH, 2-COOH (1S,2R,4R,6R) 2008714-25-6* High polarity due to hydroxyl and carboxylic acid groups; potential H-bond donor
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₈O₄ 156.14 6-Oxo, 2-COOH (1S,2R,4R) 2008714-56-3 Increased electrophilicity at C6 (ketone); reduced H-bonding capability
(1S,2R,3S,4R)-3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₁₀H₁₂O₅ 212.20 3-(Methoxycarbonyl), 2-COOH (1S,2R,3S,4R) 104485-83-8 Enhanced lipophilicity due to methoxycarbonyl; ester group may influence stability
rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₀O₃ 142.15 2-COOH (1R,2S,4S) 38263-55-7 No hydroxyl group; simpler structure with lower molecular weight

* CAS number inferred from structurally similar entries in .

Key Observations:

Functional Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ketone derivative (CAS 2008714-56-3) .

Stereochemical Variations :

  • The (1R,2S,4S) stereoisomer (CAS 38263-55-7) lacks hydroxylation, reducing solubility but simplifying synthetic routes .

Bicyclic Systems with Heteroatom Variations

Table 2: Comparison with Non-Oxabicyclo Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents CAS Number Notable Properties
rac-(1r,2s,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₀O₃ 154.16 Bicyclo[2.2.1]heptane 6-Oxo, 2-COOH 12268686 No oxygen in ring; higher ring strain may affect reactivity
(2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₁H₁₆N₂O₃S 256.32 4-Thia-1-azabicyclo[3.2.0] 7-Oxo, 3,3-dimethyl 525-97-3 Sulfur and nitrogen atoms enhance stability; antibiotic applications
Key Observations:

Heteroatom Influence :

  • The 4-thia-1-azabicyclo[3.2.0] system (CAS 525-97-3) demonstrates how sulfur and nitrogen incorporation can stabilize the ring and enable biological activity, as seen in β-lactam antibiotics .
  • The absence of oxygen in the bicyclo[2.2.1]heptane core (CAS 12268686) increases hydrophobicity and alters electronic properties .

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